molecular formula C16H18ClN3O2 B2760080 2-(4-chlorophenoxy)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide CAS No. 2034454-19-6

2-(4-chlorophenoxy)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide

Cat. No. B2760080
CAS RN: 2034454-19-6
M. Wt: 319.79
InChI Key: BCOFYJRVLNREBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H18ClN3O2 and its molecular weight is 319.79. The purity is usually 95%.
The exact mass of the compound 2-(4-chlorophenoxy)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Synthetic Applications

Coordination Complexes and Hydrogen Bonding : Pyrazole-acetamide derivatives serve as pivotal components in the synthesis of coordination complexes, showcasing the impact of hydrogen bonding on self-assembly processes. Such complexes have been synthesized and characterized, revealing their potential in constructing supramolecular architectures. These findings highlight the structural versatility and applicability of pyrazole-acetamide derivatives in materials science and coordination chemistry (Chkirate et al., 2019).

Antioxidant Activity : The antioxidant activities of pyrazole-acetamide ligands and their coordination complexes have been evaluated, demonstrating significant antioxidant potential. This suggests their possible application in developing antioxidant agents and understanding the role of structural elements in modulating antioxidant properties (Chkirate et al., 2019).

Biological Applications

Antibacterial Activity : The synthesis of pyrazole-acetamide derivatives has led to the development of compounds with promising antibacterial activity. Research into mononuclear coordination complexes has shown outstanding results against various bacterial strains, indicating the potential of such compounds in antibiotic development (Chkirate et al., 2022).

Antimicrobial and Anticancer Agents : The design and synthesis of new heterocyclic compounds incorporating the pyrazolone moiety have shown high biological activity against various microorganisms. These compounds, through their diverse synthetic pathways, have exhibited promising antimicrobial and potential anticancer activities, underscoring the therapeutic applications of pyrazole-acetamide derivatives (Aly et al., 2011).

Material Science and Photovoltaic Efficiency

Nonlinear Optical Properties : Investigations into the nonlinear optical properties of acetamide structures have revealed their potential in photonics and optical device applications. Such studies are crucial for developing new materials with desirable optical characteristics for use in optical switches, modulators, and photovoltaic cells (Castro et al., 2017).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2/c1-20-15(13-3-2-4-14(13)19-20)9-18-16(21)10-22-12-7-5-11(17)6-8-12/h5-8H,2-4,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOFYJRVLNREBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)CNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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